5H-Benzo(a)phenothiazine-6-sulfonic acid
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Overview
Description
5H-Benzo(a)phenothiazine-6-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO₃S₂. It is a derivative of phenothiazine, which is known for its diverse applications in various fields, including medicine, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(a)phenothiazine-6-sulfonic acid typically involves the sulfonation of benzo(a)phenothiazine. One common method includes the reaction of benzo(a)phenothiazine with sulfuric acid under controlled temperature conditions. The reaction is carried out by gradually adding sulfuric acid to a solution of benzo(a)phenothiazine, followed by heating the mixture to promote sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
5H-Benzo(a)phenothiazine-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5H-Benzo(a)phenothiazine-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 5H-Benzo(a)phenothiazine-6-sulfonic acid involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s sulfonic acid group enhances its solubility and allows for better interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Phenoxazine: A structurally similar compound with applications in organic electronics and medicine.
Phenazine: Another related compound with antimicrobial and anticancer properties
Uniqueness
5H-Benzo(a)phenothiazine-6-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other phenothiazine derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
CAS No. |
6634-85-1 |
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Molecular Formula |
C16H11NO3S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5H-benzo[a]phenothiazine-6-sulfonic acid |
InChI |
InChI=1S/C16H11NO3S2/c18-22(19,20)14-9-10-5-1-2-6-11(10)15-16(14)21-13-8-4-3-7-12(13)17-15/h1-8H,9H2,(H,18,19,20) |
InChI Key |
YAHVEWDVVXCGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4SC3=C1S(=O)(=O)O |
Origin of Product |
United States |
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